Kaempferol 3,5-dimethyl ether
Overview
Description
Kaempferol 3,5-dimethyl ether is a naturally occurring flavonoid compound derived from kaempferol. Flavonoids are a class of plant secondary metabolites known for their diverse biological activities. This compound is characterized by the presence of two methoxy groups at the 3 and 5 positions of the kaempferol structure. This compound is found in various plants and has been studied for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of kaempferol 3,5-dimethyl ether typically involves the methylation of kaempferol. One common method is the use of methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or acetone at elevated temperatures. The general reaction scheme is as follows:
Kaempferol+2CH3I→Kaempferol 3,5-dimethyl ether+2HI
Industrial Production Methods
Industrial production of this compound may involve similar methylation reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Kaempferol 3,5-dimethyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydrothis compound.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its role in plant defense mechanisms and interactions with other biomolecules.
Medicine: Studied for its potential anticancer, anti-inflammatory, and antioxidant properties. It has shown promise in inhibiting the growth of cancer cells and reducing inflammation.
Industry: Utilized in the development of natural health products and dietary supplements due to its beneficial health effects.
Mechanism of Action
The mechanism of action of kaempferol 3,5-dimethyl ether involves multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: Induces apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. It also inhibits angiogenesis (formation of new blood vessels) which is crucial for tumor growth.
Comparison with Similar Compounds
Kaempferol 3,5-dimethyl ether is unique due to its specific methylation pattern. Similar compounds include:
Kaempferol: The parent compound without methyl groups.
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties but different hydroxylation pattern.
Myricetin: A flavonoid with additional hydroxyl groups, leading to different biological activities.
This compound stands out due to its enhanced lipophilicity and potential for better bioavailability compared to its non-methylated counterparts.
Biological Activity
Kaempferol 3,5-dimethyl ether (K3,5-DME) is a naturally occurring flavonoid compound derived from kaempferol, characterized by the presence of two methoxy groups at the 3 and 5 positions. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of K3,5-DME through various studies and findings.
The biological effects of K3,5-DME are attributed to its interaction with multiple molecular targets and pathways:
- Antioxidant Activity : K3,5-DME effectively scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This action is crucial in preventing cellular damage associated with various diseases .
- Anti-inflammatory Activity : The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Research indicates that K3,5-DME reduces levels of inflammatory markers like TNF-α and IL-6 in various models .
- Anticancer Activity : K3,5-DME induces apoptosis in cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK. It also inhibits angiogenesis, which is essential for tumor growth . Studies have demonstrated its potential against multiple cancer types, including breast, lung, and ovarian cancers .
Comparative Analysis with Other Flavonoids
K3,5-DME is compared to other flavonoids such as kaempferol and quercetin in terms of biological activity. The following table summarizes key differences:
Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
---|---|---|---|
Kaempferol | Moderate | Moderate | Moderate |
Quercetin | High | High | High |
This compound | High | High | Very High |
K3,5-DME's unique methylation pattern enhances its lipophilicity and bioavailability compared to its non-methylated counterparts .
Case Studies and Research Findings
- Antioxidant Effects : A study reported that K3,5-DME significantly decreased ROS production in intestinal epithelial cells challenged with oxidative stress. This was evidenced by increased cell viability and reduced lactate dehydrogenase release .
- Anti-inflammatory Mechanism : In an experimental model of obesity induced by a high-fat diet, K3,5-DME supplementation led to a marked reduction in inflammatory markers such as IL-6 and TNF-α in colon tissues . The compound activated the TLR4/NF-κB pathway, demonstrating its role in modulating inflammation.
- Anticancer Potential : Research highlighted K3,5-DME's ability to inhibit cell proliferation in various cancer cell lines. The compound induced G2/M phase arrest and downregulated metastasis-related markers .
- Microbial Activity : K3,5-DME also exhibited antimicrobial properties against several pathogens. It was particularly effective against Escherichia coli by disrupting bacterial cell membranes and inhibiting DNA gyrase activity .
Properties
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-3,5-dimethoxychromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-12-7-11(19)8-13-14(12)15(20)17(22-2)16(23-13)9-3-5-10(18)6-4-9/h3-8,18-19H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCNEMKKAQGVGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440519 | |
Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-3,5-dimethoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1486-65-3 | |
Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-3,5-dimethoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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